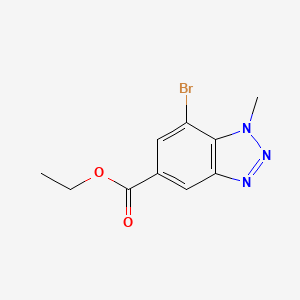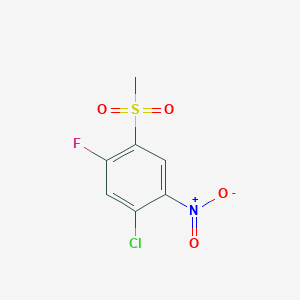![molecular formula C8H5F5O B1432026 [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol CAS No. 1803570-73-1](/img/structure/B1432026.png)
[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol
Overview
Description
“[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol” is a chemical compound with the molecular formula C8H5F5O and a molecular weight of 212.12 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 . This indicates that the compound has a benzene ring (phenyl group) with two fluorine atoms at positions 2 and 6, a trifluoromethyl group at position 4, and a methanol group attached to the phenyl ring .
Mechanism of Action
The mechanism of action of [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in the synthesis of inflammatory mediators. It is also believed to act as an antioxidant, and has been shown to reduce the production of reactive oxygen species. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, and to reduce the production of toxins produced by these organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal activities. Additionally, this compound has been found to reduce the production of reactive oxygen species, and to inhibit the growth of bacteria and fungi. In addition, this compound has been found to reduce the production of toxins produced by these organisms.
Advantages and Limitations for Lab Experiments
The use of [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Additionally, it is a highly versatile compound, as it can be used in a variety of different applications. Furthermore, this compound is a stable compound that is not prone to degradation. Finally, it is a non-toxic compound, making it safe to use in experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not a highly reactive compound, and thus may not be suitable for use in some reactions. Additionally, it is not very soluble in water, making it difficult to use in some aqueous solutions. Finally, this compound is not very soluble in organic solvents, which may limit its use in some reactions.
Future Directions
The potential applications of [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol are vast, and there are many possible future directions for research. One possible future direction is to further explore its potential use as a drug delivery system. Additionally, further research could be conducted to explore its potential use as a catalyst in organic synthesis. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, further research could be conducted to explore the potential use of this compound in the treatment of various diseases, such as cancer and diabetes.
Scientific Research Applications
[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol has been studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and drug delivery systems. In medicinal chemistry, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal activities. In organic synthesis, this compound has been used as a catalyst, and has been found to be effective in the synthesis of other compounds. Additionally, this compound has been studied for its potential use as a drug delivery system, as it has been found to be able to transport drugs to targeted areas in the body.
Safety and Hazards
“[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol” is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZJMMRHZHBIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803570-73-1 | |
| Record name | [2,6-difluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



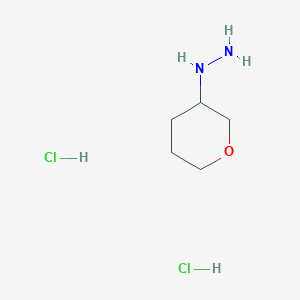
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)
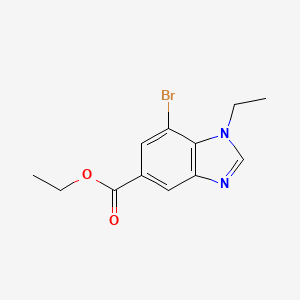
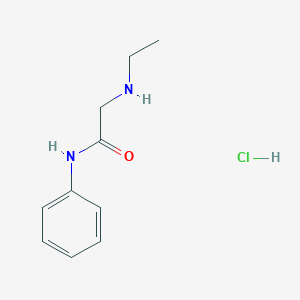
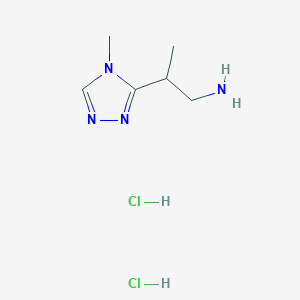
![2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde](/img/structure/B1431952.png)
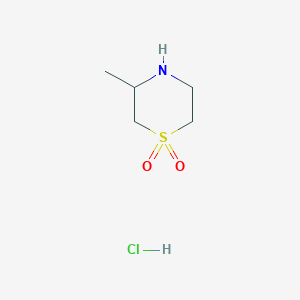
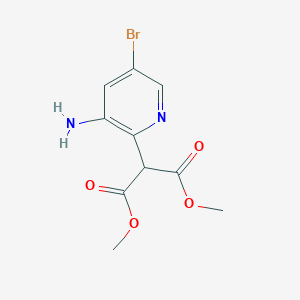
![Methyl 5-iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B1431960.png)
![Methyl 2-[(2,4-diaminophenyl)thio]benzoate dihydrochloride](/img/structure/B1431961.png)
![Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1431962.png)
![2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431963.png)
